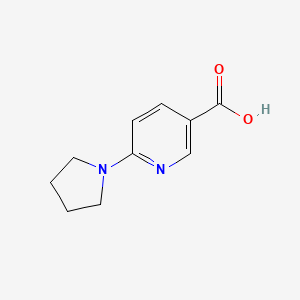

6-Pyrrolidin-1-yl-nicotinic acid

説明

Overview of Nicotinic Acid Scaffold in Medicinal Chemistry

The nicotinic acid scaffold, a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position, is a privileged structure in medicinal chemistry. nih.gov Its inherent properties, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for drug discovery. nih.govnih.gov The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. nih.govpharmaoffer.com

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of many biologically active molecules. nih.govrsc.org Its presence can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the pyridine ring is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development. nih.gov

The chemical diversity of nicotinic acid derivatives has translated into a broad spectrum of therapeutic applications. nih.govbenthamdirect.com Researchers have successfully developed derivatives with anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.

Several nicotinic acid derivatives have demonstrated potent anti-inflammatory activity. nih.govresearch-nexus.netjst.go.jpnih.gov These compounds often work by modulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). research-nexus.netjst.go.jpnih.gov For instance, certain 2-substituted phenyl derivatives of nicotinic acid have shown significant analgesic and anti-inflammatory effects in preclinical studies. research-nexus.netjst.go.jpnih.gov

Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives This table presents data for representative nicotinic acid derivatives to illustrate the anti-inflammatory potential of the scaffold, as specific data for 6-Pyrrolidin-1-yl-nicotinic acid is not available.

| Compound | Target/Assay | Activity | Reference |

| 2-(2-bromophenylamino)nicotinic acid | Carrageenan-induced paw edema | Significant reduction in inflammation | jst.go.jp |

| 2-(4-chlorophenoxy)nicotinic acid | TNF-α and IL-6 inhibition | Potent inhibition | research-nexus.net |

The nicotinic acid scaffold has also been a fruitful starting point for the development of antimicrobial agents. drugs.comresearchgate.net Derivatives have been synthesized that exhibit activity against a range of pathogens, including bacteria, fungi, and viruses. drugs.comresearchgate.netnih.govchemistryjournal.net Some nicotinic acid derivatives are particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. drugs.com

Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives This table presents data for representative nicotinic acid derivatives to illustrate the antimicrobial potential of the scaffold, as specific data for this compound is not available.

| Compound | Target Organism | Activity | Reference |

| Isoniazid (a nicotinic acid derivative) | Mycobacterium tuberculosis | Potent bactericidal activity | drugs.com |

| Substituted nicotinohydrazides | Various bacterial and fungal strains | Broad-spectrum antimicrobial activity | mdpi.com |

The fight against cancer has also benefited from the exploration of nicotinic acid derivatives. nih.govbenthamdirect.comnih.govingentaconnect.com A number of these compounds have shown promising anticancer activity in various cancer cell lines. benthamdirect.comnih.gov The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov

Table 3: Anticancer Activity of Selected Nicotinic Acid Derivatives This table presents data for representative nicotinic acid derivatives to illustrate the anticancer potential of the scaffold, as specific data for this compound is not available.

| Compound | Cancer Cell Line | Activity | Reference |

| Novel nicotinic acid-based cytotoxic agents | HCT-15, PC-3, and CF-295 | Significant cytotoxic potential | nih.gov |

| Isatin derivatives of nicotinic acid amide | K562, THP-1, and U937 | Inhibition of cell proliferation | researchgate.net |

More recently, nicotinic acid derivatives have been investigated for their potential as antidiabetic agents. nih.gov Some derivatives have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov By inhibiting these enzymes, these compounds can help to lower postprandial blood glucose levels, a key therapeutic strategy in the management of type 2 diabetes. nih.gov

Table 4: Antidiabetic Activity of Selected Nicotinic Acid Derivatives This table presents data for representative nicotinic acid derivatives to illustrate the antidiabetic potential of the scaffold, as specific data for this compound is not available.

| Compound | Target Enzyme | Activity | Reference |

| Nicotinic acid derivatives with (thio)ether functionalities | α-amylase and α-glucosidase | Micromolar inhibition | nih.gov |

The Enigma of this compound

Despite the extensive research into nicotinic acid derivatives, the specific compound This compound remains largely uncharacterized in the scientific literature. Publicly available information is primarily limited to its chemical structure and identifiers in chemical databases. There is a notable absence of published research detailing its synthesis, biological activity, or potential therapeutic applications.

The structure of this compound, featuring a pyrrolidine (B122466) ring at the 6-position of the nicotinic acid scaffold, suggests potential for biological activity. The pyrrolidine moiety is a common feature in many biologically active compounds and can influence properties such as solubility and receptor binding. However, without experimental data, any discussion of its specific effects remains speculative. The lack of research on this particular derivative presents a clear gap in our knowledge and underscores the vastness of the chemical space that remains to be explored within the realm of nicotinic acid chemistry. Future studies are warranted to synthesize and evaluate the pharmacological profile of this compound to determine if it holds any of the therapeutic promise demonstrated by its chemical relatives.

Therapeutic Applications of Nicotinic Acid Derivatives

Enzyme Inhibitory Effects

A major focus of research into nicotinic acid derivatives has been their ability to function as enzyme inhibitors. The pyridine ring of nicotinic acid, with its constituent nitrogen atom, can engage in a variety of non-covalent interactions within the active site of an enzyme, including hydrogen bonding and π-stacking. By strategically modifying the carboxylic acid group and introducing substituents at other positions on the pyridine ring, scientists have successfully developed potent and selective inhibitors for a wide array of enzyme classes. These include, but are not limited to, dehydrogenases, reductases, and hydrolases. The therapeutic potential of such inhibitors is considerable, with possible applications in the treatment of metabolic disorders, infectious diseases, and cancer.

Introduction to Pyrrolidine-Containing Scaffolds in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle featuring a nitrogen atom, is a fundamental building block in modern medicinal chemistry. Its frequent appearance in both natural products and synthetic pharmaceuticals highlights its importance as a key structural element in the development of new therapeutic agents. nih.gov

Versatility and Stereochemical Contributions of the Pyrrolidine Ring

The adaptability of the pyrrolidine ring is a result of several key characteristics. dntb.gov.ua Its non-planar, puckered structure enables the precise three-dimensional positioning of substituents, which is critical for achieving optimal interactions with biological targets. dntb.gov.uaresearchgate.netnih.gov Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, promoting strong binding to proteins and other biomolecules. The existence of stereocenters in substituted pyrrolidines introduces an additional level of complexity and opportunity. dntb.gov.uanih.gov The stereochemistry of these centers can significantly impact a molecule's pharmacological activity and pharmacokinetic profile, with different enantiomers or diastereomers frequently displaying distinct biological effects. dntb.gov.uanih.gov

Naturally Occurring Pyrrolidine Derivatives

Nature offers a vast and diverse collection of pyrrolidine-containing molecules with a wide range of biological activities. nih.govfrontiersin.org These natural products, which are often alkaloids, have provided inspiration for the design of novel drugs. nih.govrsc.org Notable examples include nicotine (B1678760), which is found in the tobacco plant and has significant effects on the nervous system, and the tropane (B1204802) alkaloids like cocaine and atropine, which are defined by a bicyclic structure that includes a pyrrolidine ring. wikipedia.org The investigation of these naturally occurring compounds has been crucial in understanding the pharmacological potential of the pyrrolidine scaffold.

Pharmacological Relevance of Pyrrolidine-Based Compounds

The pharmacological importance of pyrrolidine-based compounds is both extensive and well-established. nih.govfrontiersin.org They have been successfully integrated into drugs that target a broad spectrum of diseases. For instance, pyrrolidine derivatives are present in antiviral drugs, such as certain HIV protease inhibitors, and in anticancer medications. researchgate.netpharaohacademy.comresearchgate.net Their capacity to modulate the central nervous system has resulted in their application in treatments for neurological and psychiatric disorders. nih.gov The structural characteristics of the pyrrolidine ring also contribute to desirable pharmacokinetic properties, including enhanced solubility and metabolic stability, which further solidifies their drug-like qualities. nih.gov

Positioning of this compound within Nicotinic Acid and Pyrrolidine Research

The compound this compound represents an intriguing fusion of the two chemical domains previously discussed. It combines the fundamental structural elements of both nicotinic acid and a pyrrolidine ring, hinting at the possibility of unique biological activities that leverage the properties of both parent scaffolds.

Nomenclature and Chemical Structure

Strategies for Constructing the Nicotinic Acid Core

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid that serves as the backbone for the target compound. Its industrial and laboratory synthesis has evolved significantly over time, driven by needs for efficiency, cost-effectiveness, and environmental sustainability.

Historically, the production of nicotinic acid relied on strong oxidation reactions of readily available pyridine derivatives. These methods, while effective, often involved harsh conditions and the use of stoichiometric oxidizing agents, leading to significant waste.

One of the earliest methods, first reported in 1867, was the oxidative degradation of nicotine using potent oxidizing agents like potassium chromate and sulfuric acid. wikipedia.org While of historical significance, this route is not practical for large-scale production. The most prominent historical industrial methods involved the oxidation of alkylpyridines. researchgate.net Specifically, 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline) were common starting materials. researchgate.netnih.gov The oxidation of 5-ethyl-2-methylpyridine with nitric acid was a major industrial process. researchgate.netnih.gov Other methods employed oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂) in the presence of sulfuric acid. nih.gov These processes, however, are characterized by low atom economy and the generation of substantial waste streams. nih.gov

| Starting Material | Oxidizing Agent(s) | Key Conditions | Efficiency/Yield | Drawbacks |

| Nicotine | Potassium Chromate, H₂SO₄ | Not specified | N/A (Historical) | Impractical for large scale |

| 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃) | High temperature and pressure | 91% yield | Corrosive, produces N₂O (greenhouse gas) nih.gov |

| 3-Methylpyridine (3-Picoline) | Potassium Permanganate (KMnO₄), H₂SO₄ | 70–90 °C | 77% | High waste, low atom economy (21%) nih.gov |

| 3-Methylpyridine (3-Picoline) | Manganese Dioxide (MnO₂), H₂SO₄ | 130 °C, 0.1 MPa | 75% | High waste, low atom economy nih.gov |

In response to the environmental drawbacks of historical methods, modern synthetic strategies prioritize "green chemistry" principles, including catalytic processes and biocatalysis. These approaches offer milder reaction conditions, reduced waste, and higher efficiency.

A significant advancement is the gas-phase ammoxidation of 3-picoline. This industrial process uses a heterogeneous catalyst in a fluidized bed reactor to convert 3-picoline to 3-cyanopyridine (B1664610), which is then hydrolyzed to nicotinic acid. nih.gov This method is more efficient and avoids the use of corrosive liquid-phase oxidants. nih.gov

Biocatalysis represents a frontier in green synthesis. nih.gov Enzymatic processes have gained considerable attention for their high conversion rates under mild conditions. nih.govfrontiersin.org Specifically, nitrile hydratase and nitrilase enzymes are used to convert 3-cyanopyridine. Nitrile hydratase catalyzes the conversion of nicotinonitrile to nicotinamide (B372718), which can then be converted to nicotinic acid. wikipedia.org More directly, nitrilase enzymes can hydrolyze 3-cyanopyridine directly to nicotinic acid, often with 100% yield. frontiersin.org These enzymatic methods operate at or near ambient temperature and pressure, eliminating the high energy consumption and toxic by-products associated with traditional chemical synthesis. nih.govfrontiersin.org

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

| Gas-Phase Ammoxidation | 3-Methylpyridine | Heterogeneous catalyst, Air, Ammonia (B1221849) | Continuous process, avoids corrosive acids | Requires high temperatures |

| Enzymatic Hydrolysis | 3-Cyanopyridine | Nitrilase or Nitrile Hydratase/Amidase | Mild conditions, high selectivity, 100% yield reported frontiersin.org, environmentally friendly | Enzyme stability and cost can be a factor |

To synthesize this compound, the nicotinic acid core must be functionalized to allow for the attachment of the pyrrolidine ring at the 6-position. This typically involves a nucleophilic aromatic substitution reaction, where a leaving group on the pyridine ring is displaced by the nitrogen atom of pyrrolidine.

A common strategy involves starting with or converting nicotinic acid to a derivative with a suitable leaving group, such as a halogen (e.g., 6-chloronicotinic acid), at the target position. Alternatively, a precursor like 6-aminonicotinic acid can be utilized. The synthesis of such precursors is a key step in accessing a variety of substituted nicotinic acid derivatives. For instance, the nicotinyl ester of 6-aminonicotinic acid has been synthesized by reacting the alkali salt of 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride in dimethylformamide. This demonstrates a viable route to a 6-amino functionalized scaffold which could potentially be converted into a leaving group for subsequent substitution.

Approaches for Incorporating the Pyrrolidine Moiety

The pyrrolidine ring is a common heterocyclic fragment found in many biologically active compounds and natural alkaloids like nicotine. nih.govwikipedia.org Its incorporation into a target molecule can be achieved by using pyrrolidine itself in a substitution reaction or by constructing the ring from acyclic precursors. For complex molecules, especially those with specific stereochemical requirements, the synthesis of substituted pyrrolidine derivatives is crucial.

Many pharmaceuticals require specific stereoisomers for their biological activity. Therefore, stereoselective methods for synthesizing pyrrolidine derivatives are of great interest in medicinal chemistry. mdpi.com These methods can be broadly classified into two groups: those that start with an existing, optically pure pyrrolidine fragment and functionalize it, and those that build the chiral ring from acyclic precursors through stereoselective cyclization. mdpi.com Another approach involves the highly diastereoselective hydrogenation of substituted pyrrole (B145914) systems to create multiple new stereocenters. acs.orgnih.gov

A prevalent and effective strategy for ensuring the production of optically pure compounds is to use a "chiral pool" approach, starting with readily available, enantiomerically pure cyclic precursors. nih.gov The amino acids L-proline and L-4-hydroxyproline are exceptionally common and versatile starting materials for this purpose. mdpi.comnih.gov Their inherent stereochemistry provides a robust foundation for synthesizing a wide array of functionalized pyrrolidines.

The synthesis of pyrrolidine-containing drugs often begins with the modification of these amino acids. nih.gov For example, the carboxylic acid group of proline can be reduced to an alcohol to form prolinol, a key building block. nih.gov The hydroxyl group in 4-hydroxyproline offers a convenient handle for introducing various functionalities through substitution reactions, which can proceed with either retention or inversion of stereochemistry. This allows for precise control over the final structure of the pyrrolidine derivative. For instance, the synthesis of the precursor for the drug Voxilaprevir starts with commercially available Boc-protected trans-4-hydroxy-L-proline. nih.gov

| Precursor | Key Transformation | Resulting Derivative Type | Example Application |

| L-Proline | Reduction of carboxylic acid (e.g., with LiAlH₄) | (S)-Prolinol | Intermediate for Avanafil synthesis nih.gov |

| trans-4-Hydroxy-L-proline | Esterification followed by oxidation | Ketoproline derivative | Intermediate for Voxilaprevir and Glecaprevir synthesis nih.gov |

| 4-Hydroxyproline | Conversion of hydroxyl to a leaving group (e.g., sulfonate) followed by Sₙ2 reaction | 4-substituted proline with inverted stereochemistry | Synthesis of diverse proline analogues in peptides nih.gov |

This approach of utilizing natural chiral precursors like proline and hydroxyproline is a cornerstone of modern asymmetric synthesis, providing reliable access to complex and stereochemically defined pyrrolidine structures for drug discovery and development. mdpi.comnih.gov

Stereoselective Synthesis of Pyrrolidine Derivatives

Synthesis from Acyclic Precursors via Cyclization

The formation of a pyrrolidine skeleton from acyclic, or open-chain, compounds is a fundamental strategy in organic synthesis. This approach involves an intramolecular ring-forming reaction. Common methods include the reductive amination of 1,4-dicarbonyl compounds with ammonia or a primary amine, and the cyclization of 1,4-amino alcohols. These processes can be realized both intra- and intermolecularly to create the five-membered ring system.

| Cyclization Strategy | Precursor Type | Description |

| Intramolecular Nucleophilic Substitution | Amino Halide | An amine attacks a carbon atom bearing a leaving group (e.g., a halogen) at the end of a four-carbon chain. |

| Reductive Amination | 1,4-Dicarbonyl | A 1,4-dicarbonyl compound reacts with an amine to form an intermediate which is then reduced and cyclizes. |

| Amino Alcohol Cyclization | 1,4-Amino Alcohol | The alcohol group is activated (e.g., under acidic conditions) and subsequently displaced by the amine to form the ring. |

| Michael Addition | α,β-Unsaturated Carbonyl | Intramolecular addition of an amine to an activated double bond can form the pyrrolidine ring. |

Ring Contraction Strategies for Pyrrolidine Synthesis from Pyridines

An innovative approach to pyrrolidine synthesis involves the skeletal editing of larger, more abundant rings like pyridines. Ring contraction of readily available cyclic compounds into smaller, valuable cycles is a significant strategy. The synthesis of pyrrolidines via the ring contraction of pyridines, which are inexpensive and widely available bulk chemicals, is a promising method for accelerating drug discovery research. nih.govsci-hub.sewikipedia.orgacsgcipr.org

A notable example is a photo-promoted ring contraction of pyridines using silylborane, which yields pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govwikipedia.orggoogle.com This reaction demonstrates a broad substrate scope and high compatibility with various functional groups. nih.govsci-hub.se The mechanism is understood to proceed through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates. nih.govsci-hub.sewikipedia.org While this method does not directly produce simple pyrrolidines, the resulting bicyclic products are valuable synthons that can be further derivatized into a range of functionalized pyrrolidines. nih.govgoogle.com

Functionalization of Preformed Pyrrolidine Rings

Another major synthetic avenue involves starting with a pre-existing pyrrolidine ring and modifying it. This strategy is widely used in medicinal chemistry. researchgate.net Proline and its derivatives, such as 4-hydroxyproline, are common starting materials for the synthesis of pyrrolidine-containing drugs. The pyrrolidine core in these molecules can be functionalized to explore the pharmacophore space and introduce desired stereochemistry. researchgate.net The synthesis of various organocatalysts, for instance, often begins with the modification of proline, highlighting the utility of this approach. youtube.com

Specific Synthetic Pathways to this compound

The synthesis of the target compound, this compound, involves the formation of a carbon-nitrogen bond between the C6 position of a nicotinic acid precursor and the nitrogen atom of pyrrolidine.

Reactions Involving Halogenated Nicotinic Acid Precursors

A primary route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction. In this pathway, a halogen atom, typically chlorine, at the 6-position of the pyridine ring serves as a leaving group. nih.gov The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. nih.govnih.gov

The reaction proceeds by the addition of pyrrolidine (the nucleophile) to the electron-deficient C6 carbon of a 6-halonicotinic acid derivative, such as 6-chloronicotinic acid. researchgate.net This attack temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is then restored by the expulsion of the halide ion, resulting in the final substituted product. nih.gov These reactions may require heating to proceed at a reasonable rate. nih.gov

Coupling Reactions for Pyrrolidine Attachment

Modern synthetic chemistry offers powerful alternatives to traditional SNAr reactions, most notably palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgacsgcipr.org This reaction is particularly useful when the SNAr reaction is inefficient due to the low reactivity of the aryl halide. acsgcipr.org

The catalytic cycle for the Buchwald-Hartwig amination generally involves:

Oxidative Addition : A Palladium(0) catalyst reacts with the 6-halonicotinic acid derivative.

Amine Coordination & Deprotonation : Pyrrolidine coordinates to the palladium center, and a base removes a proton from the pyrrolidine nitrogen.

Reductive Elimination : The C-N bond is formed as the desired product is released from the palladium center, regenerating the Pd(0) catalyst. wikipedia.org

This method often employs specialized phosphine (B1218219) ligands to facilitate the catalytic cycle and can be applied to a wide range of aryl chlorides and other halides. wikipedia.orgorganic-chemistry.org

| Method | Precursor | Catalyst/Conditions | Advantages | Disadvantages |

| SNAr | 6-Chloronicotinic acid | Pyrrolidine, Heat, Base | Simpler conditions, no metal catalyst | May require harsh conditions (high temp.), limited scope |

| Buchwald-Hartwig | 6-Chloronicotinic acid | Pyrrolidine, Pd catalyst, Ligand, Base | Milder conditions, broader scope | Requires expensive/toxic metal catalyst and ligands |

Protection and Deprotection Strategies in Synthesis

In the synthesis of this compound, the carboxylic acid group of the nicotinic acid precursor can interfere with the C-N bond-forming reaction. For instance, the acidic proton can react with the base required for the coupling, and the carboxylate can potentially coordinate to the metal catalyst. To prevent these side reactions, a protecting group strategy is often employed. google.com

The carboxylic acid is temporarily converted into a less reactive functional group, most commonly an ester (e.g., methyl or ethyl ester). acs.org This protection is achieved through standard esterification procedures. With the acid group masked, the C-N bond-forming reaction (either SNAr or Buchwald-Hartwig coupling) is performed on the ester derivative. The final step is deprotection, where the ester is hydrolyzed back to the carboxylic acid, typically under basic (saponification) or acidic conditions, to yield the final product, this compound.

| Protecting Group | Structure | Protection Method | Deprotection Method |

| Methyl Ester | -COOCH3 | Methanol, Acid catalyst | NaOH or LiOH (hydrolysis) |

| Ethyl Ester | -COOCH2CH3 | Ethanol, Acid catalyst | NaOH or LiOH (hydrolysis) |

| Benzyl Ester | -COOCH2Ph | Benzyl alcohol, DCC | Hydrogenolysis (H2, Pd/C) |

| t-Butyl Ester | -COOC(CH3)3 | Isobutylene, Acid catalyst | Trifluoroacetic Acid (TFA) |

Structure

3D Structure

特性

IUPAC Name |

6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURIZRKTAXJRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353315 | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210963-95-4 | |

| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 6 Pyrrolidin 1 Yl Nicotinic Acid Analogs

Influence of Substituents on Biological Activity.nih.govmdpi.com

The biological activity of 6-pyrrolidin-1-yl-nicotinic acid analogs is highly dependent on the nature and position of various substituents. Both the pyrrolidine (B122466) ring and the nicotinic acid core are key areas for modification to modulate activity.

Impact of Pyrrolidine Ring Modifications

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional nature, which allows for the exploration of pharmacophore space. nih.gov Modifications to this ring system can significantly impact the biological profile of the resulting compounds.

Substituent Position: The position of substituents on the pyrrolidine ring is crucial. For instance, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the 3-position was found to strongly affect anticonvulsant activity. nih.gov

Stereochemistry: The stereochemistry of the carbons within the pyrrolidine ring is a significant feature. Different stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with target proteins. nih.gov For example, in a series of oxybenzyl pyrrolidine acid analogs, the cis-configuration of substituents at positions 3 and 4 was preferred over the trans orientation for dual PPARα/γ agonistic activity. nih.gov

Nature of Substituents: The type of substituent on the pyrrolidine ring also plays a critical role. In some instances, non-aromatic substituents, such as a sec-butyl group at position 3 of a pyrrolidine-2,5-dione ring, have been shown to positively influence anticonvulsant activity. nih.gov

Effect of Substituents on the Nicotinic Acid Moiety (e.g., at C-2, C-5).nih.govnih.gov

Alterations to the nicotinic acid portion of the molecule also have a profound effect on activity. The electronic and steric properties of substituents at various positions on the pyridine (B92270) ring can modulate the compound's interaction with its biological target.

C-5 Position: Substituents at the C-5 position have also been explored to understand their impact on activity. For example, the introduction of different groups at this position can alter the molecule's polarity and ability to form hydrogen bonds.

In a broader context of related structures, such as 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, the nature of the arylpiperazinyl substituent significantly influences the biological response. nih.gov

Stereochemical Considerations in SAR.biorxiv.org

Stereochemistry is a paramount factor in the SAR of these compounds. The three-dimensional arrangement of atoms can dictate the molecule's ability to fit into a binding site and elicit a biological response.

For a series of pyrrolidine pentamine inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib), stereochemistry at multiple positions was found to be critical for inhibitory activity. mdpi.com

R2 and R4 Positions: The stereochemical conformation at the R2 and R4 positions of the pyrrolidine scaffold was determined to be essential for inhibitory function. mdpi.com

R3 Position: The stereoconformation of the hydroxyl moiety at the R3 position was also required for full inhibitory activity. mdpi.com

These findings underscore the importance of controlling stereochemistry during the design and synthesis of new analogs to optimize their biological activity. nih.govmdpi.com

Molecular Descriptors and SAR Analysis.nih.govuran.ua

Quantitative structure-activity relationship (QSAR) studies, which correlate variations in molecular structure with changes in biological activity, are powerful tools in drug design. These studies rely on molecular descriptors to quantify the physicochemical properties of molecules.

Computational Approaches for Correlating Structure with Activity.nih.govuran.ua

A variety of computational methods are employed to build QSAR models and understand the structural requirements for activity.

Quantum Chemical Calculations: Methods like the AM1 procedure are used to obtain optimized 3D structures of molecules, which are then used to calculate various descriptors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding interactions and affinities. mdpi.comnih.gov A significant correlation has been found between molecular docking values (ΔG) and the inhibitory activity of pyrrolidine pentamine derivatives. nih.gov

Descriptor Calculation: Software like DRAGON and HyperChem can calculate a wide range of molecular descriptors, including geometric, spatial, and electronic parameters.

In a QSAR study on pyrrolidin-2-one antiarrhythmic agents, descriptors such as the principal component regression (PCR) and the 3D-MoRSE descriptors were found to be important in explaining the variance in activity. nih.gov

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. SAR and computational studies help to identify these key features.

For the pyrrolidine pentamine inhibitors of AAC(6′)-Ib, the following pharmacophoric elements were identified:

Aromatic Functionalities: The presence of S-phenyl groups at the R1 and R4 positions was deemed essential. mdpi.com

Hydrogen Bonding: A hydroxyl moiety at the R3 position was required for full activity, suggesting its role as a hydrogen bond donor or acceptor. mdpi.com

Hydrophobic Groups: While the phenyl functionality at the R5 position was not essential and could be replaced by aliphatic groups, this indicates a hydrophobic pocket in the binding site. mdpi.com

The integrity of the pyrrolidine pentamine scaffold itself was also found to be crucial, as all truncations of the scaffold resulted in inactive compounds. mdpi.com

Comparison of SAR with Related Nicotinic Acid and Pyrrolidine Derivatives

The structure-activity relationship (SAR) of this compound and its analogs can be further understood by comparing them with structurally related compounds that are known to have biological activity. These comparisons shed light on the significance of the nicotinic acid scaffold and the pyrrolidine ring in modulating the interaction with biological targets.

Analogies with Nicotine (B1678760) and its Metabolites

The most apparent structural analogy for this compound is nicotine, the primary psychoactive alkaloid in tobacco. wikipedia.org Both molecules contain a pyridine ring linked to a pyrrolidine ring. However, key structural differences dictate their pharmacological profiles.

In nicotine, the pyrrolidine ring is attached at the 3-position of the pyridine ring. In contrast, this compound has the pyrrolidine ring at the 6-position and a carboxylic acid group at the 3-position. This alteration in the substitution pattern on the pyridine ring is a critical factor in the SAR.

Studies on nicotine analogs have shown that substitutions on the pyridine ring significantly influence their activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, the addition of a methyl group at the 6-position of the pyridine ring in nicotine analogs has been found to increase potency by more than three times compared to nicotine itself. iastate.edu Conversely, larger alkyl and cycloalkyl substituents at the same position lead to a marked decrease in potency. iastate.edu This suggests that the nature and size of the substituent at the 6-position are crucial for receptor interaction.

The metabolism of nicotine also offers points of comparison. One of the primary metabolic pathways of nicotine involves the hydroxylation at the 6-position of the pyridine ring to form 6-hydroxynicotine. nih.gov This metabolic step highlights that the 6-position is accessible and that modifications at this site can occur in biological systems.

Furthermore, the pyrrolidine ring itself is a key pharmacophoric element. In nicotine analogs, substitutions on the pyrrolidine ring also affect potency. Methyl groups at the 2'-position slightly reduce potency, while additions at the 3'- or 5'-positions cause a significant drop in activity. iastate.edu This underscores the importance of the unsubstituted pyrrolidine ring for optimal interaction with nAChRs.

The nitrogen atom in the pyrrolidine ring of nicotine has a pKa value of 7.84, which allows it to be readily protonated at physiological pH and to cross biological membranes. nih.gov The presence of the pyrrolidine nitrogen is a common feature in many neurologically active compounds.

Comparison with Other Pyrrolidine-Containing Drugs and Lead Compounds

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.govnih.govmdpi.com The inclusion of this five-membered nitrogen heterocycle often imparts favorable physicochemical properties and allows for three-dimensional exploration of chemical space due to its non-planar, puckered conformation. nih.gov

A comparison of this compound with other pyrrolidine-containing compounds reveals common principles in their SAR. The activity of many pyrrolidine-based compounds is influenced by the substituents on the pyrrolidine ring and their stereochemistry. nih.gov For example, in a series of dual PPARα/γ agonists, the cis-configuration of substituents on the pyrrolidine ring was preferred over the trans-orientation for optimal activity. nih.gov

Many pyrrolidine-containing drugs are designed to interact with specific biological targets, and the pyrrolidine moiety plays a crucial role in this interaction. For instance, in a series of anticonvulsant compounds, the activity was found to be dependent on the substituent at the 3-position of a pyrrolidine-2,5-dione ring. nih.gov

The pyrrolidine scaffold is a key component of many natural alkaloids with a wide range of biological activities, including nicotine, hygrine, and cuscohygrine. mdpi.com It is also a fundamental building block in the synthesis of many synthetic drugs. mdpi.com The diversity of compounds containing this ring system highlights its importance as a pharmacophore.

The molecular complexity and diversity offered by the pyrrolidine scaffold enable the design and development of more active and less toxic drug candidates through the elucidation of their SAR and quantitative structure-activity relationships (QSAR). nih.gov

Mechanisms of Biological Activity of 6 Pyrrolidin 1 Yl Nicotinic Acid

Target Identification and Validation

Understanding the specific molecular targets of 6-Pyrrolidin-1-yl-nicotinic acid is crucial to elucidating its biological role. Research into its parent molecule, nicotinic acid, and related structures provides a foundational understanding of its potential interactions.

The nicotinic acid structure, a core component of this compound, is known to interact with certain enzymes. Based on its pyridine (B92270) functionality, nicotinic acid has been shown to inhibit human Cytochrome P450 enzymes. nih.gov This inhibition occurs through the coordination of the pyridine nitrogen atom with the heme iron of the enzyme. nih.gov Specifically, at therapeutic concentrations, nicotinic acid can inhibit CYP2D6. nih.gov The pyrrolidine (B122466) ring, another key feature of the title compound, is a versatile scaffold in drug discovery, and its derivatives have been studied for their potential as enzyme inhibitors, such as glucosamine-6-phosphate synthase. nih.gov

Table 1: Inhibition of Human P450 Enzymes by Nicotinic Acid

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| CYP2D6 | 3.8 +/- 0.3 mM |

Data derived from in vitro inhibition studies of nicotinic acid. nih.gov

Nicotinic acid is a well-known agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). nih.govebi.ac.uk This receptor is primarily expressed in adipocytes and immune cells. The activation of GPR109A by nicotinic acid is responsible for its lipid-lowering effects and also plays a role in modulating inflammatory responses. Derivatives of nicotinic acid, including various pyrrole (B145914) and pyrazolopyrimidine compounds, have been developed as potent agonists or allosteric modulators of GPR109A, indicating that modifications to the core nicotinic acid structure can significantly influence receptor binding and activity. nih.govebi.ac.uk As a derivative, this compound is hypothesized to interact with this receptor, though specific binding affinities have yet to be fully characterized in publicly available literature.

The structure of this compound allows for potential interactions with various biological macromolecules beyond specific enzymes and receptors. The pyrrolidine scaffold, being a non-planar ring, can explore three-dimensional space and influence the stereochemistry of the molecule. nih.gov This allows for potential interactions with proteins and nucleic acids through weak, non-specific binding. nih.gov For instance, the spiro-pyrrolidine moiety can engage in hydrogen bond interactions with amino acid residues, such as glycine (B1666218), within the active sites of enzymes. nih.gov These interactions are often driven by electrostatic forces and can modulate the structure and dynamics of the macromolecule. nih.gov

Cellular and Molecular Effects

The interactions of this compound at the molecular level translate into broader cellular and physiological effects, particularly in the realms of inflammation and microbial activity.

Nicotinic acid and its agonists can modulate inflammation through the "nicotinic anti-inflammatory pathway". nih.govdergipark.org.tr This pathway is a neuro-immune mechanism where the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype on macrophages, leads to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govdergipark.org.tr The vagus nerve plays a critical role in this process. nih.gov Given its structural relation to nicotinic acid, this compound may exert anti-inflammatory effects by engaging this pathway. Nicotinic acid treatment has been shown in meta-analyses to be associated with significant reductions in the inflammatory markers C-reactive protein (CRP) and TNF-α. nih.gov

Table 2: Effects of Niacin (Nicotinic Acid) on Inflammatory Markers

| Inflammatory Marker | Effect of Niacin Treatment |

|---|---|

| C-reactive protein (CRP) | Significant Reduction |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Reduction |

| Interleukin-6 (IL-6) | No Significant Change |

Findings based on a systematic review and meta-analysis of interventional studies. nih.gov

While nicotinic acid itself does not have proven direct antibacterial effects, it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus. nih.gov However, derivatives of nicotinic acid have been synthesized and shown to possess significant antimicrobial properties. nih.gov These compounds, such as acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives, have demonstrated activity against a range of bacteria, including Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, as well as methicillin-resistant S. aureus (MRSA). nih.gov

The mechanisms of antimicrobial action for such compounds can vary but often involve processes like the inhibition of cell wall synthesis, disruption of plasma membrane integrity, or interference with essential metabolic pathways. mdpi.com For example, molecular docking studies of some nicotinic acid derivatives have shown interactions with key bacterial enzymes. nih.gov

Table 3: Antimicrobial Activity of a Nicotinic Acid Derivative (Compound 25 with 5-nitrofuran substituent)

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis ATCC 6633 | 7.81 µg/mL |

| Staphylococcus aureus ATCC 6538 | 7.81 µg/mL |

| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 µg/mL |

Data from a study on novel nicotinic acid derivatives. nih.gov

Antiproliferative Mechanisms in Cellular Models

The antiproliferative effects of nicotinic acid derivatives have been a subject of interest in cancer research. While direct studies on this compound are limited, research on similar compounds provides insights into potential mechanisms. For instance, 6-hydroxy-L-nicotine (6HLN), a nicotine (B1678760) derivative, has demonstrated varied effects on different cancer cell lines. In MCF7 breast cancer cells, 6HLN has shown cancer-inhibitory effects, while in U87 glioblastoma cells, it exhibited cancer-stimulatory properties by increasing cell viability and migratory behavior. nih.gov Conversely, A549 lung cancer cells appeared unaffected by 6HLN administration. nih.gov Importantly, the viability of normal lung (16HBE14o) and mammary (MCF10A) cells remained unchanged, suggesting a degree of selectivity for cancer cells. nih.gov

Nicotine itself can cause DNA damage in various human cells, a genotoxic effect that can contribute to antiproliferative activity under certain conditions. wikipedia.org The mechanisms underlying these effects often involve key signaling pathways crucial in cancer biology, such as the MAPK/ERK, PI3K/AKT, and JAK-STAT pathways. wikipedia.org

Effects on Metabolic Pathways

Nicotinic acid and its derivatives are known to play a significant role in regulating glucose and lipid metabolism. nih.gov These effects can be mediated through both lipid-dependent and independent pathways. nih.gov Nicotinic acid is a precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a critical coenzyme in mitochondrial respiration and the metabolism of carbohydrates, lipids, and amino acids. europa.eu

The metabolic fate of nicotinic acid involves two primary pathways: the formation of NAD and the conjugation with glycine to form nicotinuric acid. The catabolism of NAD releases nicotinamide, which is further metabolized. nih.gov Nicotinic acid can influence lipid metabolism through its interaction with GPR109A and TRPV1 receptors and by modulating adipokines. nih.gov It also participates in cellular signaling involving forkhead transcription factors, sirtuins, and protein kinase B. nih.gov

In Vitro and In Vivo Biological Evaluation Methodologies

A variety of methodologies are employed to evaluate the biological activity of compounds like this compound.

Enzymatic Assays

Enzymatic assays are crucial for identifying inhibitors of specific enzymes involved in metabolic pathways. For enzymes like nicotinate (B505614) phosphoribosyltransferase (NAPRT), which is involved in NAD biosynthesis, fluorometric enzyme-coupled assays have been developed. nih.gov These assays measure the conversion of nicotinic acid to nicotinamide adenine mononucleotide (NAMN) and subsequently to NAD, which can be quantified fluorometrically. nih.gov Both NADH-based and resazurin/diaphorase-coupled assays are utilized for this purpose. nih.gov High-performance liquid chromatography (HPLC)-based methods also exist for measuring the activity of purified NAPRT. nih.gov

Table 1: Enzymatic Assays for Nicotinic Acid Metabolism

| Assay Type | Principle | Target Enzyme | Reference |

|---|---|---|---|

| Fluorometric Enzyme-Coupled Assay | Measures the production of NADH or resorufin (B1680543) resulting from the enzymatic conversion of nicotinic acid. | Nicotinate Phosphoribosyltransferase (NAPRT) | nih.gov |

| HPLC-Based Assay | Separates and quantifies the reaction products of the enzymatic assay. | Nicotinate Phosphoribosyltransferase (NAPRT) | nih.gov |

Cell-Based Assays (e.g., Anti-inflammatory, Antimicrobial, Antiproliferative)

Cell-based assays are fundamental for assessing the biological effects of a compound in a cellular context. These assays are often performed in a 96-well format for high-throughput screening. nih.gov

Anti-inflammatory Assays: These assays measure the inhibition of inflammatory mediators. For example, the inhibitory effect on nitric oxide (NO) release, prostaglandin (B15479496) E2 (PGE2) production, and the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α can be quantified in macrophage cell lines such as J774A.1 stimulated with lipopolysaccharide (LPS). nih.gov

Antiproliferative Assays: The impact on cell growth and viability is assessed using various cancer and normal cell lines. Assays measuring cellular viability, migratory behavior, and the expression of proteins involved in cell migration (e.g., vimentin) are commonly used. nih.gov

Antimicrobial Assays: While not detailed in the provided context for this specific compound, these assays would typically involve determining the minimum inhibitory concentration (MIC) against various microbial strains.

Table 2: Examples of Cell-Based Assays

| Assay Type | Cell Line | Measured Parameter | Reference |

|---|---|---|---|

| Anti-inflammatory | J774A.1 Murine Macrophages | Inhibition of LPS-induced NO, PGE2, IL-1β, IL-6, TNF-α | nih.gov |

| Anti-inflammatory | HL-60 Cells | Inhibition of A23187-induced TXB2 and LTB4 production | nih.gov |

| Anti-allergic | RBL-2H3 Cells | Inhibition of A23187-elicited histamine (B1213489) release | nih.gov |

Animal Models for Efficacy and Mechanism Studies

Animal models are indispensable for evaluating the in vivo efficacy and understanding the mechanisms of action of a compound. While specific animal models for this compound were not identified in the search results, general approaches for related compounds are informative.

For nicotinic acid and its derivatives, animal models are used to study their effects on lipid metabolism and cognitive function. mdpi.com In studies of neurodegenerative diseases like Alzheimer's, animal models are used to assess cognitive deficits, redox balance, and inflammation. nih.gov The safety of niacin supplementation has been evaluated in various animal species to determine safe intake levels. europa.eu

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. Given the structure of 6-Pyrrolidin-1-yl-nicotinic acid, two promising classes of targets for docking studies are the Melanin-Concentrating Hormone Receptors (MCHRs) and Nicotinic Acetylcholine (B1216132) Receptors (nAChRs). The rationale stems from the fact that derivatives of 6-aminonicotinamide (B1662401) are known MCHR1 antagonists, and the compound itself is a structural analog of nicotine (B1678760), the primary agonist for nAChRs. nih.govnih.govmdpi.commdpi.com

A docking analysis of this compound would focus on identifying the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are dictated by the chemical functionalities of the ligand and the amino acid residues lining the receptor's binding pocket.

Key potential interactions for this compound include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming critical interactions with polar or charged residues (e.g., Arginine, Lysine (B10760008), Aspartate) in a binding site. The nitrogen atom on the pyridine (B92270) ring can also act as a hydrogen bond acceptor. frontiersin.org

π-Cation and Aromatic Interactions: The electron-rich pyridine ring is capable of forming strong π-cation interactions with positively charged residues like Lysine or Arginine. Furthermore, it can engage in π-π stacking with aromatic residues such as Tryptophan, Tyrosine, or Phenylalanine. Such interactions are particularly significant in the binding sites of nAChRs, where a conserved tryptophan residue is often crucial for agonist binding. nih.gov

The following table outlines the potential interactions that would be analyzed in a typical binding site analysis.

| Functional Group of Ligand | Potential Interacting Residues | Type of Interaction |

| Carboxylic Acid (-COOH) | Arg, Lys, His, Asn, Gln | Hydrogen Bond, Salt Bridge |

| Pyridine Ring | Trp, Tyr, Phe | π-π Stacking |

| Pyridine Ring | Lys, Arg | π-Cation Interaction |

| Pyridine Nitrogen | Ser, Thr, Asn, Gln | Hydrogen Bond |

| Pyrrolidine (B122466) Ring | Val, Leu, Ile, Ala | Hydrophobic/Van der Waals |

Docking algorithms generate multiple possible binding poses (orientations) of the ligand within the receptor's active site and assign a score to each. This score, a function of the estimated free energy of binding, is used to rank the poses. The lowest energy pose is predicted to be the most stable and representative binding mode.

These docking scores are often correlated with experimentally determined binding affinities, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, selective MCHR1 antagonists, which share structural similarities with our compound, have been identified with Ki values as low as 4 nM. medchemexpress.com Docking simulations for this compound against MCHR1 or nAChR models would aim to predict whether it could achieve similar high-affinity binding. nih.gov The predicted orientation would reveal which functional groups are essential for anchoring the molecule and which parts are solvent-exposed and available for modification to improve properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules by simulating the movements of atoms and molecules over time. youtube.com For this compound, MD simulations are used to assess its flexibility and the stability of its interaction with a target protein, adding a temporal dimension to the static picture provided by molecular docking. nih.gov

While appearing relatively rigid, this compound possesses specific degrees of freedom that MD simulations can explore. The primary sources of flexibility are:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various "puckered" conformations, typically described as envelope or twist forms. MD simulations can track the transitions between these states.

Inter-ring Torsion: The single bond connecting the pyrrolidine nitrogen to the pyridine ring allows for rotation. This rotation dictates the relative orientation of the two ring systems.

By simulating the compound in a solvent (typically water) for extended periods (nanoseconds to microseconds), a conformational analysis can identify the most populated and lowest-energy shapes the molecule adopts in solution. nih.gov This information is vital, as a molecule must often adopt a specific conformation to bind effectively to its target. mdpi.com

Once a promising binding pose is identified through docking, an MD simulation of the entire ligand-protein complex is performed. The primary goal is to assess whether the docked pose is stable over time. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is tracked throughout the simulation. A low and stable RMSD value indicates that the ligand remains in its initial binding pose and does not drift out of the binding pocket. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual atoms or residues. It can highlight which parts of the ligand or protein are flexible versus stable within the complex.

Interaction Stability: MD simulations allow for the monitoring of specific interactions (e.g., hydrogen bonds) identified during docking. The simulation can reveal whether these interactions are persistent and stable or only transient, providing a more accurate picture of the binding mechanism. acs.org

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide the most accurate description of the electronic structure of a molecule. nih.gov These calculations are computationally intensive but offer fundamental insights that can refine the parameters used in docking and MD simulations.

For this compound, quantum chemical calculations would be used to determine several key properties:

Optimized Geometry: Calculations can find the lowest-energy geometry of the isolated molecule in the gas phase.

Partial Atomic Charges: Accurately determining the distribution of electron density across the molecule is critical. These partial charges are essential for calculating the electrostatic interactions in both docking and MD force fields. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack and favorable for hydrogen bond accepting, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, negative potential would be concentrated around the carboxylic acid oxygens and the pyridine nitrogen.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them is an indicator of chemical stability. frontiersin.org

The table below summarizes the objectives and outputs of applying these computational methods to this compound.

| Computational Method | Objective | Key Outputs |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding pose, docking score, key interacting residues. |

| Molecular Dynamics | Analyze conformational flexibility and binding stability. | RMSD, RMSF, stable conformations, interaction lifetimes. |

| Quantum Chemistry | Determine electronic structure and reactivity. | Optimized geometry, partial charges, MEP map, HOMO-LUMO energies. |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a common method used to investigate these properties. For derivatives of nicotinic acid, DFT calculations, often at the B3LYP/6-311(d,p) level of theory, are employed to determine various electronic parameters. dergipark.org.tr

The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid are expected to be the primary regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. jocpr.com Conversely, the hydrogen atoms, particularly the one on the carboxylic acid, will exhibit a positive electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic transitions and reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability and polarizability. For instance, a study on 6-methylnicotinic acid revealed a HOMO-LUMO gap of approximately 5.4352 eV, suggesting it is a relatively soft and polarizable molecule. jocpr.com It is plausible that this compound would have a comparable, if slightly different, HOMO-LUMO gap. The pyrrolidine ring, being an electron-donating group, would likely influence the electron density distribution across the pyridine ring and affect the energies of the frontier orbitals.

Table 1: Postulated Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| HOMO-LUMO Energy Gap | Moderate, suggesting potential for reactivity and polarizability. | Inferred from studies on 6-methylnicotinic acid. jocpr.com |

| Electron Density Distribution | High electron density on the pyridine nitrogen and carboxylic acid oxygens. | Based on general principles and studies on nicotinic acid derivatives. dergipark.org.trjocpr.com |

| Dipole Moment | A significant dipole moment is expected due to the presence of heteroatoms and the asymmetric substitution pattern. | General chemical principles. |

This table is predictive and based on data from structurally related compounds.

Conformational Energy Landscapes

The three-dimensional shape of a molecule is not static, and it can adopt various conformations, each with a different energy level. The study of the conformational energy landscape helps to identify the most stable, low-energy conformations that the molecule is likely to adopt.

For this compound, the key flexible bonds are the one connecting the pyrrolidine ring to the pyridine ring and the bond connecting the carboxylic acid group. The pyrrolidine ring itself is not planar and exists in envelope or twisted conformations. The specific puckering of the pyrrolidine ring can be influenced by substituents. nih.gov

Furthermore, the orientation of the carboxylic acid group relative to the pyridine ring can be either syn or anti. The relative stability of these conformers can be influenced by intramolecular hydrogen bonding and solvent effects.

Table 2: Potential Conformational Isomers of this compound

| Rotational Bond | Possible Conformations | Influencing Factors |

| Pyrrolidine-Pyridine | Various rotational isomers around the C-N bond. | Steric hindrance, electronic effects of the pyrrolidine nitrogen. |

| Pyridine-Carboxylic Acid | Syn and anti conformers. | Intramolecular hydrogen bonding, solvent polarity. |

| Pyrrolidine Ring Pucker | Envelope and twisted conformations. | Substituent effects, ring strain. |

This table outlines potential areas of conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While the specific biological activity of this compound is not extensively documented in the searched literature, nicotinic acid derivatives are known to possess a range of biological activities, including anti-inflammatory and antibacterial effects. nih.govdrugs.com For a QSAR study to be meaningful, a dataset of compounds with varying structures and measured biological activities against a specific target is required.

In the context of nicotinic acid derivatives, QSAR models have been developed for various therapeutic targets. For instance, studies on nicotinic acid derivatives as inhibitors of certain enzymes would involve synthesizing a library of related compounds, measuring their inhibitory activity (e.g., IC50 values), and then using computational methods to build a QSAR model. nih.gov This model would use molecular descriptors (physicochemical, steric, electronic, etc.) to predict the activity of new, unsynthesized compounds.

Identification of Key Structural Features for Desired Activity

A successful QSAR model can identify the key structural features that are either beneficial or detrimental to the desired biological activity. For a hypothetical QSAR study on a series of compounds including this compound, the model might reveal the importance of:

The nature of the substituent at the 6-position of the pyridine ring: The size, hydrophobicity, and hydrogen bonding capacity of the pyrrolidinyl group would be critical descriptors.

The electronic properties of the pyridine ring: The electron-donating or -withdrawing nature of the substituents would influence the interaction with the biological target.

The presence and orientation of the carboxylic acid group: This group is often crucial for forming key interactions, such as salt bridges or hydrogen bonds, with amino acid residues in an enzyme's active site.

For example, a QSAR study on a series of anti-inflammatory nicotinic acid derivatives might indicate that a certain degree of lipophilicity at the 6-position enhances activity, while a bulky substituent is detrimental. nih.gov The model could also highlight the optimal distance between the carboxylic acid and another key pharmacophoric feature.

Advanced Analytical Techniques in Research of 6 Pyrrolidin 1 Yl Nicotinic Acid

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For 6-Pyrrolidin-1-yl-nicotinic acid, ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. The protons of the pyrrolidine ring would be found in the upfield region, with the methylene (B1212753) groups adjacent to the nitrogen atom showing a downfield shift compared to the other methylene groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ 160-180 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 100-150 ppm), while the pyrrolidine carbons would be in the aliphatic region (δ 20-60 ppm).

Expected NMR Data for this compound Note: The following data are predicted based on the chemical structure, as specific experimental data is not widely published.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine C2-H | 8.5 - 8.8 | 145 - 150 |

| Pyridine C4-H | 7.8 - 8.1 | 135 - 140 |

| Pyridine C5-H | 6.5 - 6.8 | 105 - 110 |

| Pyrrolidine N-CH₂ | 3.4 - 3.7 | 45 - 50 |

| Pyrrolidine CH₂ | 1.9 - 2.2 | 24 - 28 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum, this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns, resulting from the breakdown of the molecule, would provide further structural information. Expected fragmentation could include the loss of the carboxyl group (-COOH) or cleavage of the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. The computed exact mass of this compound (C10H12N2O2) is 192.089877630 Da. nih.gov An HRMS analysis would be expected to yield a value extremely close to this, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Expected Mass Spectrometry Data Note: The following data are predicted based on the chemical structure.

Interactive Data Table: Predicted m/z Values| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 193.0972 | Protonated molecule |

| [M-COOH]⁺ | 147.0917 | Loss of carboxylic acid group |

| [C₄H₈N]⁺ | 70.0651 | Pyrrolidine fragment |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands Note: The following data are predicted based on the chemical structure and comparison to similar compounds.

Interactive Data Table: Predicted IR Absorption Frequencies (cm⁻¹)| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration of the hydroxyl group |

| C-H (Aromatic) | 3000-3100 | Stretching vibration on the pyridine ring |

| C-H (Aliphatic) | 2850-2960 | Stretching vibration on the pyrrolidine ring |

| C=O (Carboxylic Acid) | 1700-1725 | Carbonyl stretching vibration |

| C=N, C=C (Aromatic) | 1550-1650 | Ring stretching vibrations of the pyridine ring |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method would likely be employed for this compound, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. LC-MS combines the separation capabilities of HPLC with the detection and identification power of MS. This technique would not only confirm the identity of the main peak as this compound by its mass but also help in identifying the structures of any impurities present in the sample.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar compounds like this compound, which contains a carboxylic acid and two nitrogen atoms, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative or complementary separation technique to reversed-phase HPLC. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique can provide different selectivity for the compound and its polar impurities compared to reversed-phase methods, which can be crucial for resolving co-eluting peaks. Research on the related nicotinic acid and its metabolites has demonstrated the successful application of HILIC for their separation and analysis. chemicalbook.com

Crystallography and X-ray Diffraction

Cocrystallization with Biological Targets

Cocrystallization is a technique where a target molecule, such as a protein or enzyme, is crystallized together with a small molecule that binds to it. Analyzing this cocrystal via X-ray diffraction reveals how the small molecule interacts with its biological target at an atomic level. This is an invaluable tool in drug discovery, as it can elucidate the mechanism of action and guide the design of more potent and selective drugs.

A search for studies involving the cocrystallization of this compound with any biological targets yielded no results. Such research would be instrumental in identifying how the molecule binds to a specific protein's active site, highlighting key interactions that could be responsible for any potential biological activity.

Metabolism and Pharmacokinetics Research

In Vitro Metabolic Stability Studies

No data is available on the in vitro metabolic stability of 6-Pyrrolidin-1-yl-nicotinic acid in systems such as liver microsomes or hepatocytes.

Identification of Metabolites

There is no information available identifying the metabolites of this compound.

Enzymes Involved in Metabolism (e.g., Cytochrome P450 enzymes, Flavin monooxygenase)

The specific enzymes, including Cytochrome P450 isoforms or Flavin monooxygenases, responsible for the metabolism of this compound have not been identified in the scientific literature.

Excretion Pathways

No studies have been published detailing the excretion pathways (e.g., renal, fecal) of this compound or its potential metabolites.

Factors Affecting Metabolism (e.g., Genetic Variations)

There is no information on any factors, such as genetic polymorphisms, that may affect the metabolism of this compound.

Toxicology and Safety Research Considerations

Mechanisms of Toxicity of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is generally considered safe; however, at high doses, it can lead to toxic effects, most notably hepatotoxicity. wikipedia.orgmsdmanuals.comnih.gov The mechanism is believed to involve a direct toxic effect on the liver when serum niacin concentrations become elevated. wikipedia.org This is particularly observed with sustained-release formulations. wikipedia.orgebmconsult.com Early indicators of severe liver damage can include nausea, vomiting, and abdominal pain, progressing to jaundice. wikipedia.org

Two primary metabolic pathways exist for niacin in the liver. nih.gov One pathway involves conjugation with lysine (B10760008) to form nicotinuric acid, which can trigger prostaglandin-mediated flushing, a common side effect. nih.gov The other, stronger binding pathway, can become overwhelmed at high doses, leading to the accumulation of byproducts that can cause liver damage. nih.gov Specifically, the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) through the amidation pathway is associated with niacin's hepatotoxicity. ebmconsult.com Elevated NAD levels can cause oxidative stress on the liver by inhibiting β-oxidation, leading to mitochondrial dysfunction and subsequent cell apoptosis or necrosis. ebmconsult.com

In Vitro Cytotoxicity Assessments

Research on other complex molecules containing cyclic structures has also explored cytotoxicity. For example, certain acridine/sulfonamide hybrids have been shown to exhibit cytotoxicity against various human cancer cell lines, including hepatic, colon, and breast carcinoma cells. mdpi.com Similarly, some N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have demonstrated high cytotoxic activity against several tumor cell lines. mdpi.com These studies often calculate a selectivity index to compare the cytotoxicity against cancer cells versus normal cells, a crucial factor in chemotherapeutic research. mdpi.com

Genotoxicity and Mutagenicity Studies

Specific genotoxicity and mutagenicity studies for "6-Pyrrolidin-1-yl-nicotinic acid" have not been identified in the available search results. However, research into related chemical classes offers a basis for consideration. Nicotinamide, a derivative of nicotinic acid, has been studied in the context of carcinogenesis. While not carcinogenic on its own, nicotinamide can influence the development of tumors induced by certain carcinogens. nih.gov For example, in combination with streptozotocin (B1681764) or the pyrrolizidine (B1209537) alkaloid heliotrine, it produced pancreatic islet tumors. nih.gov Conversely, it has also been shown to reduce renal adenomas caused by streptozotocin. nih.gov

The genotoxicity of nitroarenes, another class of chemical compounds, is well-documented and depends on the reduction of the nitro group. nih.gov In mammalian cells, bioactivation pathways for these compounds can include nitro reduction, ring oxidation, or a combination of both, leading to genotoxic effects like unscheduled DNA synthesis and chromosomal aberrations. nih.gov Pyrrolizidine alkaloids are another class of compounds known for their genotoxicity, which can cause DNA cross-links and chromosomal aberrations. nih.gov

Considerations for Pyrrolidine-Containing Compounds

The pyrrolidine (B122466) ring is a structural feature found in various natural and synthetic compounds, and its presence warrants specific toxicological consideration. Pyrrolizidine alkaloids, which contain a related pyrrolizidine core, are known for their potential hepatotoxicity. nih.govnih.gov Their toxicity is primarily linked to their metabolism in the liver, where they can be converted into reactive pyrrole-protein and pyrrole-DNA adducts, leading to cytotoxicity and genotoxicity. nih.govnih.gov The presence of a 1,2 double bond in the pyrrolizidine structure is often associated with increased toxicity. nih.gov

Nicotine (B1678760), a well-known compound containing a pyrrolidine ring, is an alkaloid found in plants of the Solanaceae family. wikipedia.orgwikipedia.org While it is not generally considered a carcinogen, it has been shown to produce birth defects in some studies. wikipedia.org The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit for nicotine in the workplace. wikipedia.org